(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone features a fused pyrazolo-oxazine core linked via a methanone bridge to a piperazine moiety substituted with a tetrahydrofuran-2-carbonyl group. This structure combines heterocyclic diversity with functional groups known to influence pharmacokinetic properties, such as solubility and receptor binding.
Pyrazolo-oxazin derivatives are frequently synthesized via multicomponent reactions, as seen in related compounds (e.g., pyrazolo-pyrano-oxazinones), which exhibit antioxidant and anticancer properties . The tetrahydrofuran-carbonyl-piperazine substituent may enhance metabolic stability compared to simpler alkyl or aryl substituents, a hypothesis supported by piperazine’s role in improving drug-like properties in other pharmaceuticals .
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-15(12-11-14-20(17-12)4-2-10-24-14)18-5-7-19(8-6-18)16(22)13-3-1-9-23-13/h11,13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAZWMHPARZZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This structure combines a pyrazolo[5,1-b][1,3]oxazine core with a piperazine moiety that includes a tetrahydrofuran carbonyl group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer properties . For instance, pyrazolo derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:
- Mechanism : The compound may induce apoptosis via the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. Research indicates that such compounds can suppress NF-kB signaling while promoting p53 and Bax expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancer cells .
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor . Similar compounds have demonstrated activity against:
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission; inhibitors can be beneficial in treating conditions like Alzheimer's disease.
- Urease : Inhibition of urease has implications in treating urinary tract infections and other related disorders .
Antimicrobial Properties
Preliminary data suggest that the compound may possess antimicrobial activity , similar to other derivatives within the pyrazolo family. Compounds with heterocyclic structures often show promising results against various bacterial strains due to their ability to disrupt microbial cell functions.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Breast Cancer Cell Lines : A study demonstrated that pyrazolo derivatives exhibited stronger cytotoxicity than cisplatin in MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism involved apoptosis via caspase activation and autophagy induction .
- Neuroprotective Effects : In models of neurodegeneration, some derivatives showed potential protective effects against neuronal death by modulating oxidative stress pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrazolo-Oxazin Derivatives
- Target Compound : Contains a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core.
- Analog from : 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one. Key Differences: The analog incorporates a pyranopyrazole-oxazine fused system instead of a simple pyrazolo-oxazine. Bioactivity: Demonstrated antioxidant (IC₅₀ ≈ 12–18 µM in DPPH assays) and anticancer activity (e.g., 60–70% inhibition of MCF-7 breast cancer cells at 100 µM) .
Piperazine-Linked Compounds
- Target Compound : Piperazine is functionalized with a tetrahydrofuran-2-carbonyl group.
- Analog from : [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone. Key Differences: The analog replaces tetrahydrofuran-carbonyl with a pyrimidinyl-azetidine group. Piperazine derivatives with bulkier substituents often show improved receptor affinity but reduced solubility .
Substituent Effects on Pharmacokinetics
*Calculated based on structural similarity to ’s pyrazolo-oxazin-methanol derivative .
- The tetrahydrofuran-carbonyl group in the target compound likely reduces LogP compared to aromatic substituents (e.g., 4-methoxyphenyl in ), balancing lipophilicity and solubility .
Pharmacological and Application Comparisons
Anticancer and Antioxidant Potential
- Target Compound: No direct data, but pyrazolo-oxazin derivatives () and piperazine-containing molecules () are associated with kinase inhibition or apoptosis induction.
- Analog : 70% inhibition of MCF-7 cells at 100 µM, comparable to doxorubicin in preliminary assays .
- Pesticide Analogs () : Pyrazole derivatives like fipronil and ethiprole highlight structural versatility but diverge in application (insecticidal vs. therapeutic) .
Metabolic and Toxicity Profiles
- Piperazine moieties generally improve bioavailability but may introduce hepatotoxicity risks at high doses. The tetrahydrofuran group could mitigate this via reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
